N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide
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Overview
Description
N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfanyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the trifluoromethyl group and the sulfanyl group. The final step involves the attachment of the benzene-1-sulfonamide moiety.
Imidazole Ring Formation: The imidazole ring can be synthesized through a condensation reaction between a dicarbonyl compound and an amine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Sulfanyl Group Addition: The sulfanyl group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of Benzene-1-sulfonamide: The final step involves the reaction of the intermediate compound with benzene-1-sulfonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the trifluoromethyl group, potentially leading to the formation of less complex derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group and the imidazole ring are key functional groups that contribute to its activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-[2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide: This compound is unique due to the presence of both the trifluoromethyl group and the sulfanyl group, which are not commonly found together in similar compounds.
This compound: Similar compounds may include those with either the trifluoromethyl group or the sulfanyl group, but not both.
Uniqueness
The combination of the trifluoromethyl group and the sulfanyl group in this compound makes it unique This combination imparts specific chemical and biological properties that are not found in other similar compounds
Properties
IUPAC Name |
N,N-diethyl-4-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3S2/c1-3-27(4-2)33(30,31)19-10-8-17(9-11-19)20(29)28-13-12-26-21(28)32-15-16-6-5-7-18(14-16)22(23,24)25/h5-11,14H,3-4,12-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBFKILUECOOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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